![molecular formula C7H7N3 B3054691 6-Methylpyrazolo[1,5-a]pyrimidine CAS No. 61578-00-5](/img/structure/B3054691.png)
6-Methylpyrazolo[1,5-a]pyrimidine
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Description
6-Methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Versatility
The synthesis of 6-MPP and its derivatives typically involves cyclocondensation reactions using 3-amino-1H-pyrazole with various electrophiles. This method allows for significant structural modifications, making it a versatile scaffold for drug development. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce environmental impact .
Key Synthetic Routes:
- Cyclocondensation Reactions: These reactions involve the interaction of 3-amino-1H-pyrazole with biselectrophilic compounds, leading to high yields of substituted pyrazolo[1,5-a]pyrimidines.
- Functionalization Strategies: Various methods have been developed to introduce functional groups at positions 2, 3, 5, and 7, enhancing the compound's bioactivity and material properties .
Biological Activities
6-MPP exhibits a range of biological activities, particularly in the fields of oncology and enzymatic inhibition:
Anticancer Properties
Research has demonstrated that 6-MPP derivatives possess significant anticancer activity. For instance:
- Compounds derived from 6-MPP have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Specific derivatives have been identified as potential inhibitors of key signaling pathways involved in tumor growth, including the PI3K pathway .
Enzyme Inhibition
6-MPP has been explored as a selective inhibitor for several enzymes:
- The compound has been tested as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in immune cell function and is implicated in diseases like asthma and COPD. Some derivatives exhibited IC50 values in the low nanomolar range, indicating strong inhibitory potential .
- Additionally, studies have identified its role as an inhibitor of interleukin-1 receptor-associated kinase (IRAK4), which is relevant in inflammatory responses .
Material Science Applications
Beyond its biological applications, 6-MPP has emerged as a promising candidate in material science:
- Fluorophores: The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for optical applications. They exhibit high quantum yields and excellent photostability, making them ideal for use in fluorescent labeling and imaging techniques .
- Supramolecular Chemistry: The ability of these compounds to form crystals with notable conformational properties enhances their potential in solid-state applications .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of 6-MPP derivatives on HeLa cells (cervical cancer). The results indicated that certain modifications at the C(7) position significantly enhanced cytotoxicity compared to unmodified compounds. The study concluded that structural diversity could lead to more effective anticancer agents.
Case Study 2: Enzyme Inhibition
In another study focused on the inhibition of PI3Kδ, a library of indole-pyrazolo[1,5-a]pyrimidine derivatives was synthesized. The most potent compound demonstrated an IC50 value of 2.8 nM, suggesting its potential for development as an inhaled therapeutic for asthma management.
Summary Table of Key Applications
Application Area | Description | Notable Compounds/Results |
---|---|---|
Anticancer Activity | Induces apoptosis and inhibits tumor growth | Various derivatives with enhanced efficacy |
Enzyme Inhibition | Selective inhibitors for PI3Kδ and IRAK4 | IC50 values in low nanomolar range |
Material Science | High-performance fluorophores | Excellent photostability and quantum yield |
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-4-8-7-2-3-9-10(7)5-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHIMWVBJNAPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC=N2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509525 |
Source
|
Record name | 6-Methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61578-00-5 |
Source
|
Record name | 6-Methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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